![molecular formula C19H14FN3O3S3 B2391972 N-(2-((4-氟苯基)磺酰基)-2-(噻吩-2-基)乙基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 1208818-48-7](/img/structure/B2391972.png)

N-(2-((4-氟苯基)磺酰基)-2-(噻吩-2-基)乙基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

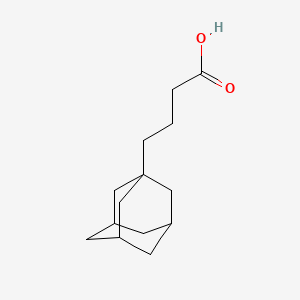

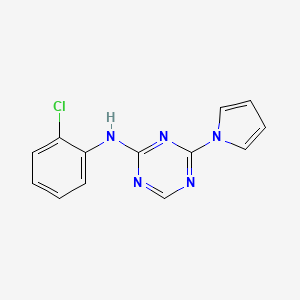

“N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a sulfonyl group, a carboxamide group, a thiophene ring, and a benzo[c][1,2,5]thiadiazole ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. The fluorophenyl sulfonyl group, the thiophen-2-yl ethyl group, and the benzo[c][1,2,5]thiadiazole-5-carboxamide group would all contribute to the overall structure of the molecule.

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The presence of the sulfonyl group, the carboxamide group, and the aromatic rings suggest that this compound could participate in a variety of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group, the carboxamide group, and the aromatic rings would likely make this compound relatively stable and resistant to decomposition. The fluorine atom could also influence the compound’s reactivity and its interactions with other molecules.

科学研究应用

抗增殖活性

已合成衍生自类似化学骨架的化合物,并测试了它们对各种癌细胞系的体外抗增殖活性。例如,吡唑-磺酰胺衍生物对大鼠脑瘤细胞(C6)表现出选择性作用,并具有与常用抗癌药物相当的广谱抗肿瘤活性(Mert 等人,2014 年)。

抗菌和抗真菌作用

研究已扩展到合成杂环磺酰胺衍生物,以用于潜在的抗菌和抗真菌应用。一些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出敏感性,并且对白色念珠菌具有抗真菌活性,突显了它们在进一步研究中的前景(Sych 等人,2019 年)。

碳酸酐酶抑制

已合成具有相关化学结构的新型金属配合物,它们对人碳酸酐酶同工酶表现出很强的抑制特性。这些配合物表现出的抑制效果比母体配体和醋唑胺(一种标准对照化合物)更强(Büyükkıdan 等人,2013 年)。

合成技术

对相关化合物合成的研究涉及创新技术,例如微波辅助合成和并行合成方法,这些方法简化了具有潜在治疗益处的类药物分子的生产(Park 等人,2009 年)。

未来方向

Future research on this compound could focus on exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail. This could lead to the development of new methods for its synthesis, the discovery of new reactions that it can participate in, and the identification of new biological targets for this compound .

属性

IUPAC Name |

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3S3/c20-13-4-6-14(7-5-13)29(25,26)18(17-2-1-9-27-17)11-21-19(24)12-3-8-15-16(10-12)23-28-22-15/h1-10,18H,11H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCRQJLPZCOMIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)

![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2391894.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2391895.png)

![4-[(4-Bromophenyl)imino-tert-butyl-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2391901.png)

![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2391904.png)